An In-depth Technical Guide to 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals
An authoritative overview of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP), a modified nucleotide analog of adenosine (B11128) 5'-triphosphate (ATP). This guide details its chemical properties, synthesis, and significant applications in polymerase-based technologies and as a modulator of purinergic signaling.
Introduction
2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a synthetic analog of the ubiquitous biological energy currency and signaling molecule, ATP. The key structural modification in 2'-amino-ATP is the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group. This alteration imparts unique chemical and biological properties, making it a valuable tool in various research and drug development applications.
This technical guide provides a comprehensive overview of 2'-amino-ATP, including its synthesis, its function as a substrate for DNA polymerases, and its role as a ligand for P2 purinergic receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in the laboratory.
Chemical and Physical Properties
2'-amino-ATP shares the core structure of ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The defining feature is the primary amino group at the 2' position of the ribose moiety.
| Property | Value | Reference |
| Systematic Name | 2'-Amino-2'-deoxyadenosine-5'-triphosphate | N/A |
| Synonyms | 2'-NH2-ATP, 2'-amino-dATP | N/A |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ | [1] |
| Molecular Weight | 506.20 g/mol | [1] |
| CAS Number | 61468-88-0 | [2] |
| Appearance | Typically a colorless to slightly yellow solution | [1] |
| Solubility | Soluble in water | [1] |
| Purity (typical) | ≥95% (HPLC) | [1] |
| Storage Conditions | Store at -20°C or below | [1] |
Synthesis of 2'-Amino-ATP
Synthesis of 2'-Amino-2'-deoxyadenosine (B84144)
A common route to 2'-amino-2'-deoxyadenosine involves the preparation of a 2'-azido-2'-deoxyadenosine (B1229883) intermediate, which is then reduced to the desired 2'-amino derivative.
Workflow for the Synthesis of 2'-Amino-2'-deoxyadenosine:
Phosphorylation to 2'-Amino-ATP
Once the modified nucleoside is obtained, it is converted to its 5'-triphosphate form. This can be achieved through either chemical or enzymatic phosphorylation methods.
Experimental Protocol: One-pot Chemical Phosphorylation (Adapted from Ludwig-Eckstein method)
This protocol is a general method for the triphosphorylation of nucleosides and would require optimization for 2'-amino-2'-deoxyadenosine.
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Monophosphorylation: The unprotected 2'-amino-2'-deoxyadenosine is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in a suitable solvent (e.g., trimethyl phosphate) at low temperature (e.g., 0°C).
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Activation: The resulting 5'-monophosphate is activated by the addition of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI).
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Pyrophosphorylation: The activated monophosphate is then reacted with a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.
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Hydrolysis and Purification: The reaction is quenched, and the product is hydrolyzed to yield 2'-amino-ATP. Purification is typically performed using anion-exchange chromatography followed by reverse-phase HPLC.
Enzymatic Phosphorylation:
Alternatively, enzymatic methods can be employed. This often involves a series of kinase-catalyzed reactions.
Applications in Molecular Biology: A Substrate for DNA Polymerases
2'-amino-ATP, in its deoxynucleotide form (2'-amino-2'-deoxyadenosine-5'-triphosphate, or 2'-amino-dATP), can serve as a substrate for various DNA polymerases. Its incorporation into a growing DNA strand introduces a primary amino group into the minor groove of the DNA double helix, which can be used for subsequent labeling or modification.
Polymerase Incorporation
The efficiency of 2'-amino-dATP incorporation is dependent on the specific DNA polymerase used. While comprehensive kinetic data is not available for a wide range of polymerases, existing studies suggest that it is a substrate for enzymes such as the Klenow fragment of E. coli DNA polymerase I.
Experimental Protocol: Primer Extension Assay for 2'-amino-dATP Incorporation
This protocol provides a general framework for assessing the incorporation of 2'-amino-dATP by a DNA polymerase.
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Reaction Setup: Prepare a reaction mixture containing a 5'-radiolabeled or fluorescently-labeled primer annealed to a DNA template, the DNA polymerase of interest, reaction buffer with appropriate cofactors (e.g., Mg²⁺), and a defined concentration of 2'-amino-dATP and the other three natural dNTPs.
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Initiation and Incubation: Initiate the reaction by adding the enzyme or the dNTP mixture and incubate at the optimal temperature for the polymerase.
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Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA in formamide).
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Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
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Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography or fluorescence imaging. The intensity of the bands corresponding to the full-length product and any paused products can be quantified to determine the efficiency of incorporation.
Quantitative Data on Polymerase Incorporation
Quantitative kinetic parameters for the incorporation of 2'-amino-dATP are essential for its effective use. While specific values are not widely reported, the following table outlines the key parameters to be determined.
| DNA Polymerase | Substrate | Kₘ (µM) | k_cat (s⁻¹) | V_max (relative to dATP) | Incorporation Efficiency (k_cat/Kₘ) (µM⁻¹s⁻¹) | Reference |
| E. coli Klenow Fragment (exo⁻) | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |
| Taq Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |
| Pfu Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available |
Researchers are encouraged to perform kinetic analyses to determine these parameters for their specific experimental system.
Role in Purinergic Signaling: A P2 Receptor Ligand
Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.[3] As an ATP analog, 2'-amino-ATP has the potential to interact with these receptors, acting as either an agonist or an antagonist.
Interaction with P2Y Receptors
P2Y receptors are involved in a multitude of physiological processes, and their modulation is a key area of drug discovery.[4] The activity of 2'-amino-ATP at different P2Y receptor subtypes is not extensively characterized. However, studies on related 2'-modified nucleotides provide insights into the potential interactions. For instance, 2'-amino-2'-deoxy-2-thio-UTP has been shown to be a potent and selective agonist for the human P2Y₂ receptor.[5]
P2Y Receptor Signaling Pathway:
Quantitative Data on P2 Receptor Activity
The following table summarizes the known activity of ATP and provides a template for the characterization of 2'-amino-ATP at various human P2 receptor subtypes.
| Receptor Subtype | Endogenous Agonist(s) | EC₅₀ of ATP (µM) | EC₅₀ of 2'-amino-ATP (µM) | Reference |
| P2Y₁ | ADP | 1.5 | Data not available | [2] |
| P2Y₂ | ATP, UTP | 0.085 | Data not available | [2] |
| P2Y₁₁ | ATP | 17.3 | Data not available | [2] |
| P2Y₁₂ | ADP | Acts as an antagonist | Data not available | [2] |
| P2X₁ | ATP | ~1 | Data not available | [6] |
| P2X₃ | ATP | ~1 | Data not available |
The EC₅₀ values for ATP can vary depending on the cell type and assay conditions.
Experimental Protocol: Calcium Mobilization Assay for P2Y Receptor Activation
This protocol can be used to determine the agonist activity of 2'-amino-ATP at Gq-coupled P2Y receptors.
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Cell Culture: Culture cells expressing the P2Y receptor of interest (either endogenously or through transfection).
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Compound Addition: Add varying concentrations of 2'-amino-ATP to the cells.
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Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or microscope.
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Data Analysis: Plot the fluorescence intensity as a function of the 2'-amino-ATP concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
2'-amino-ATP is a versatile ATP analog with established and potential applications in molecular biology and pharmacology. Its ability to be incorporated by DNA polymerases offers a means for site-specific modification of DNA, while its potential as a P2 receptor ligand opens avenues for probing purinergic signaling and for drug discovery.
Further research is needed to fully characterize the properties of 2'-amino-ATP. Specifically, detailed kinetic studies with a broader range of DNA and RNA polymerases will enhance its utility in nucleic acid research. Comprehensive pharmacological profiling across all P2 receptor subtypes is crucial to elucidate its specific effects on purinergic signaling and to explore its therapeutic potential. The development of a robust and detailed synthesis protocol would also greatly facilitate its accessibility to the research community. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable molecular tool.
References
- 1. Engineered split in Pfu DNA polymerase fingers domain improves incorporation of nucleotide γ-phosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the affinities of ATP derivatives for P2x-purinoceptors in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP binding at human P2X1 receptors. Contribution of aromatic and basic amino acids revealed using mutagenesis and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

